Notoginsenoside A

Description

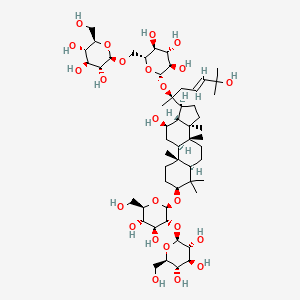

Notoginsenoside A is a bioactive compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound belongs to the dammarane-type triterpenoid saponins, which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects .

Properties

CAS No. |

193895-21-5 |

|---|---|

Molecular Formula |

C54H92O24 |

Molecular Weight |

1125.3 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(E,2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H92O24/c1-49(2,70)13-9-14-54(8,78-47-43(69)39(65)36(62)28(75-47)22-71-45-41(67)37(63)33(59)25(19-55)72-45)23-10-16-53(7)32(23)24(58)18-30-51(5)15-12-31(50(3,4)29(51)11-17-52(30,53)6)76-48-44(40(66)35(61)27(21-57)74-48)77-46-42(68)38(64)34(60)26(20-56)73-46/h9,13,23-48,55-70H,10-12,14-22H2,1-8H3/b13-9+/t23-,24+,25+,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,51-,52+,53+,54-/m0/s1 |

InChI Key |

NPZAABKZLIBPQV-FDUYOZAUSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@](C)(C/C=C/C(C)(C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Notoginsenoside A can be synthesized through enzymatic transformation. For instance, vina-ginsenoside R7 can be converted to notoginsenoside ST-4 using a recombinant glycoside hydrolase from Herpetosiphon aurantiacus . This enzyme specifically hydrolyzes the glucose at the C-20 position without affecting other glucose moieties.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax notoginseng roots. Techniques such as ultrasound-assisted extraction (UAE) and microwave processing have been employed to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Notoginsenoside A undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For example, it can be biotransformed by Cordyceps sinensis to produce 25-OH-20(S/R)-R2, which has enhanced cardioprotective effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. Enzymatic hydrolysis is also a prevalent method, utilizing specific enzymes to achieve desired transformations .

Major Products: The major products formed from these reactions include hydroxylated derivatives and other modified saponins, which often exhibit improved pharmacological properties .

Scientific Research Applications

Chemistry: In chemistry, notoginsenoside A is used as a precursor for synthesizing other bioactive saponins. Its unique structure allows for diverse chemical modifications, leading to the development of new compounds with enhanced activities .

Biology: In biological research, this compound has been shown to promote the migration, adhesion, and differentiation of mesenchymal stromal cells, making it a valuable compound for tissue engineering and regenerative medicine .

Medicine: Medically, this compound exhibits cardioprotective, neuroprotective, and anti-inflammatory effects. It has been investigated for its potential in treating myocardial ischemia, ischemic stroke, and other inflammatory conditions .

Industry: In the industrial sector, this compound is used in the production of health supplements and functional foods due to its beneficial health effects .

Mechanism of Action

Notoginsenoside A exerts its effects through multiple molecular pathways. It has been shown to inhibit the activation of the MAPK signaling pathway, reduce the expression of inflammatory cytokines, and enhance the expression of antioxidant enzymes . These actions contribute to its protective effects against oxidative stress, inflammation, and apoptosis .

Comparison with Similar Compounds

- Notoginsenoside R1

- Ginsenoside Rb1

- Ginsenoside Rd

- Ginsenoside Rg3

- Ginsenoside Rh2

Q & A

Q. What frameworks ensure reproducibility when translating this compound findings from rodent models to human trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.